molecular formula C11H18N2O6S2 B12789332 (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid CAS No. 3583-82-2

(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid

Cat. No.: B12789332
CAS No.: 3583-82-2
M. Wt: 338.4 g/mol
InChI Key: MYWFEIUSQKFJPJ-UHFFFAOYSA-N
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Description

(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid is a complex organic compound with a unique structure that includes a hydrazine moiety and a dimethanesulfonic acid group

Properties

CAS No.

3583-82-2

Molecular Formula

C11H18N2O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

[(1-phenylpropan-2-ylamino)-(sulfomethyl)amino]methanesulfonic acid

InChI

InChI=1S/C11H18N2O6S2/c1-10(7-11-5-3-2-4-6-11)12-13(8-20(14,15)16)9-21(17,18)19/h2-6,10,12H,7-9H2,1H3,(H,14,15,16)(H,17,18,19)

InChI Key

MYWFEIUSQKFJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NN(CS(=O)(=O)O)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid typically involves the reaction of 1-methyl-2-phenylethylhydrazine with methanesulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazine compounds.

Scientific Research Applications

(2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The dimethanesulfonic acid group can enhance the compound’s solubility and facilitate its transport across cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-Methyl-2-phenylethylhydrazine
  • 1-Methyl-2-phenylethylpyrrolidine hydrochloride
  • N-(1-Methyl-2-phenylethyl)thiourea

Uniqueness

What sets (2-(1-Methyl-2-phenylethyl)hydrazine-1,1-diyl)dimethanesulfonic acid apart from similar compounds is its unique combination of the hydrazine moiety and the dimethanesulfonic acid group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other related compounds.

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